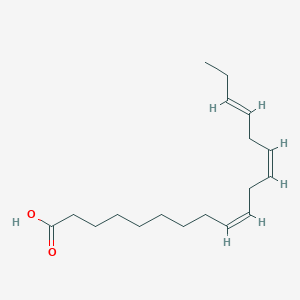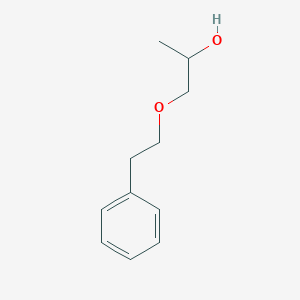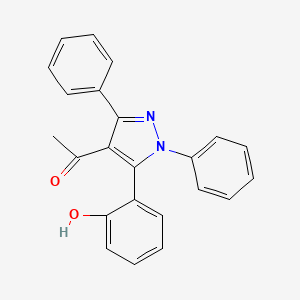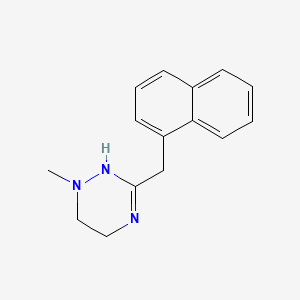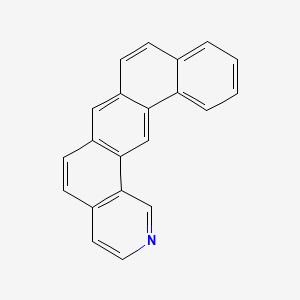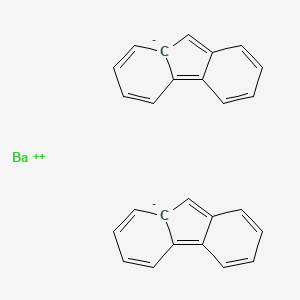
barium(2+);fluoren-8a-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);fluoren-8a-ide is a chemical compound that combines barium ions with fluoren-8a-ide ions Barium is an alkaline earth metal, known for its reactivity and various applications in different fields Fluoren-8a-ide is a derivative of fluorene, an aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);fluoren-8a-ide typically involves the reaction of barium salts with fluoren-8a-ide precursors. One common method is the reaction of barium chloride with sodium fluoren-8a-ide in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form. Advanced techniques like solvent extraction and recrystallization may be employed to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);fluoren-8a-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce fluorenone derivatives, while reduction can yield fluoren-8a-ide derivatives with different functional groups.
Applications De Recherche Scientifique
Barium(2+);fluoren-8a-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of barium(2+);fluoren-8a-ide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Fluoride (BaF2): A compound with similar barium content but different anionic components.
Barium Sulfate (BaSO4): Another barium compound with distinct properties and applications.
Fluorene Derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
Barium(2+);fluoren-8a-ide is unique due to its combination of barium and fluoren-8a-ide, resulting in specific chemical and physical properties
Propriétés
Numéro CAS |
23431-44-9 |
|---|---|
Formule moléculaire |
C26H18Ba |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
barium(2+);fluoren-8a-ide |
InChI |
InChI=1S/2C13H9.Ba/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h2*1-9H;/q2*-1;+2 |
Clé InChI |
QYOONDAYWSFWAW-UHFFFAOYSA-N |
SMILES canonique |
C1=C[C-]2C=C3C=CC=CC3=C2C=C1.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


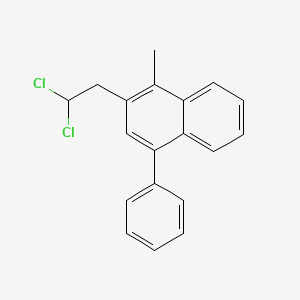
![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)
![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)
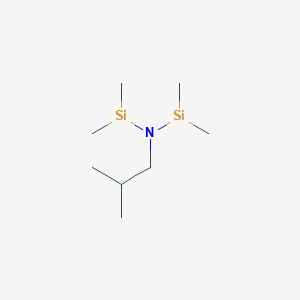
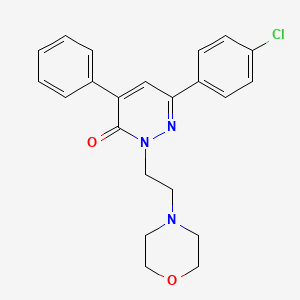
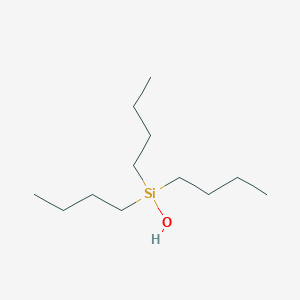
![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)
![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)

